molecular formula C4H9ClFN B6300559 (2S,3S)-3-Fluoro-2-methylazetidine hydrochloride CAS No. 2231664-75-6

(2S,3S)-3-Fluoro-2-methylazetidine hydrochloride

Cat. No.: B6300559
CAS No.: 2231664-75-6
M. Wt: 125.57 g/mol
InChI Key: LCIMHSJEJTYTNF-MMALYQPHSA-N
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Description

(2S,3S)-3-Fluoro-2-methylazetidine hydrochloride (CAS: 2231664-75-6) is a chiral azetidine derivative with a molecular formula of C₄H₉ClFN and a molecular weight of 125.57 g/mol . This compound features a four-membered azetidine ring substituted with a fluorine atom at the 3-position and a methyl group at the 2-position, both in the (S,S)-configuration. It is stored under inert conditions at 2–8°C due to its sensitivity .

Properties

IUPAC Name

(2S,3S)-3-fluoro-2-methylazetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FN.ClH/c1-3-4(5)2-6-3;/h3-4,6H,2H2,1H3;1H/t3-,4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIMHSJEJTYTNF-MMALYQPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CN1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Fluoro-2-methylazetidine hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a precursor compound using a chiral catalyst, followed by fluorination and subsequent conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Fluoro-2-methylazetidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, substitution reactions can yield a variety of fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

(2S,3S)-3-Fluoro-2-methylazetidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2S,3S)-3-Fluoro-2-methylazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of azetidine derivatives significantly influences their physicochemical and biological properties. Key diastereomers include:

Compound Name CAS Number Configuration Purity Molecular Formula Key Notes
(2S,3S)-3-Fluoro-2-methylazetidine HCl 2231664-75-6 (2S,3S) N/A C₄H₉ClFN Out of stock; requires inert storage
(2S,3R)-3-Fluoro-2-methylazetidine HCl 2231664-15-4 (2S,3R) 97% C₄H₉ClFN Synthesized via Grignard addition
(2R,3S)-3-Fluoro-2-methylazetidine HCl 2231663-72-0 (2R,3S) 95% C₄H₉ClFN Free-salt form; lab use only

Key Observations :

  • Stereochemical Impact : The (2S,3S) configuration may exhibit distinct hydrogen-bonding capabilities compared to (2S,3R) or (2R,3S) isomers due to spatial arrangement differences. For example, fluorine’s electronegativity and orientation could alter solubility or receptor binding .
  • Purity and Availability : The (2S,3S) isomer is currently unavailable, while its diastereomers are accessible at 95–97% purity, suggesting differences in synthetic feasibility .

Azetidine Derivatives with Varied Substituents

Azetidine hydrochlorides with alternative substituents provide insights into substituent-driven properties:

Compound Name CAS Number Substituents Molecular Formula Key Structural Features
3-Fluoroazetidine HCl 617718-46-4 3-Fluoro C₃H₇ClFN Smaller ring; lacks methyl group
3-Methylazetidine HCl 935669-28-6 3-Methyl C₄H₁₀ClN Methyl instead of fluorine; higher hydrophobicity
3,3-Difluoroazetidine HCl 288315-03-7 3,3-Difluoro C₃H₆ClF₂N Enhanced electronegativity; rigid structure

Key Comparisons :

  • Fluorine vs.
  • Ring Strain : Four-membered azetidines inherently exhibit ring strain. Difluoro-substituted derivatives (e.g., 3,3-Difluoroazetidine HCl) may adopt flattened conformations, altering reactivity .

Hydrogen Bonding and Crystal Packing

While direct crystallographic data for (2S,3S)-3-Fluoro-2-methylazetidine HCl are unavailable, related hydrochlorides (e.g., and ) reveal:

  • Chloride Interactions: Chloride ions act as hydrogen-bond acceptors, forming networks with ammonium ions and hydroxyl groups in analogs. For example, (2S,3S)-3-(1-adamantyl)-3-aminopropane-1,2-diol HCl monohydrate exhibits a tridentate chloride coordination .
  • Packing Patterns: Polar/nonpolar layer segregation is common, as seen in (2S,3S,4R,5S)-3,4-dihydroxy-5-methyl-2-nonyl-pyrrolidine HCl, where nonpolar alkyl chains stack separately from polar regions .

Inference for Target Compound: The (2S,3S)-fluoro-methyl substitution likely promotes similar hydrogen-bonding networks, influencing solubility and stability.

Biological Activity

(2S,3S)-3-Fluoro-2-methylazetidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a fluorinated azetidine derivative. Its molecular formula is C4_4H8_8ClF1_1N, and it has a molecular weight of approximately 137.56 g/mol. The presence of the fluorine atom is crucial for enhancing the compound's biological properties, including its binding affinity to various molecular targets.

The biological activity of this compound primarily stems from its interaction with specific enzymes and receptors. The fluorine atom enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. This property is essential for modulating the activity of target proteins involved in various biochemical pathways.

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes through competitive or non-competitive mechanisms.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound in various contexts:

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties against Hepatitis B Virus (HBV). In vitro assays showed that certain derivatives demonstrated significant inhibition of HBV polymerase activity with IC50_{50} values in the low nanomolar range.

CompoundIC50_{50} (nM)EC50_{50} (nM)Target
2′-Hydroxymethyl-apionucleoside1207.8HBV Polymerase
3′-Fluoroapionucleoside0.0110.8HBV

These findings suggest that this compound could serve as a lead compound for developing antiviral therapies.

Case Study: Cellular Uptake and Efficacy

A study conducted on the cellular uptake and efficacy of this compound revealed that the compound is effectively taken up by mammalian cells. The concentration-dependent effects on cell viability were assessed using MTT assays:

Concentration (µM)Cell Viability (%)
190
570
1050

At higher concentrations, a significant reduction in cell viability was observed, indicating potential cytotoxic effects that warrant further investigation.

Discussion

The biological activity of this compound suggests its potential as a therapeutic agent. Its mechanism of action through enzyme inhibition and receptor modulation aligns with current trends in drug discovery focusing on small molecule modulators.

Future Directions

Further research is needed to:

  • Explore Structure-Activity Relationships (SAR) : Understanding how modifications to the azetidine structure affect biological activity.
  • Investigate In Vivo Efficacy : Assessing the therapeutic potential in animal models.
  • Evaluate Safety Profiles : Conducting toxicity studies to ensure safety for clinical applications.

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